molecular formula C11H12BrNO B2614779 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 184041-17-6

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2614779
CAS No.: 184041-17-6
M. Wt: 254.127
InChI Key: ITRZZFVHGKKWPK-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which may have different chemical and biological properties.

    6-Fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one: Fluorine substitution can significantly alter the compound’s properties.

Uniqueness

The presence of the bromine atom in 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can influence its reactivity and interactions with biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRZZFVHGKKWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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